Insecticidal agent 5

Insecticide Spodoptera littoralis Sulfonamide Thiadiazole

Insecticidal Agent 5 (Compound 8) is the most potent analog within the El-Saghier et al. (2023) sulfonamide thiadiazole series, demonstrating an LC50 of 27.65 ppm against S. littoralis 2nd instar larvae and an AChE docking score of −10.66 kcal/mol. Unlike generic in-class compounds, this specific derivative engages ASN280 and PHE288 residues, ensuring defined binding dynamics critical for reproducible SAR studies and resistance monitoring. With validated activity across multiple instars (LC50 27.65–53.34 ppm), it serves as an indispensable benchmark for acetylcholinesterase-targeting insecticide development.

Molecular Formula C15H13ClN4O3S2
Molecular Weight 396.9 g/mol
Cat. No. B12382847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 5
Molecular FormulaC15H13ClN4O3S2
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23)
InChIKeyFSDFLEOPFDFLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Insecticidal Agent 5: A Potent Sulfonamide Thiadiazole AChE Inhibitor for Cotton Leafworm Control


Insecticidal agent 5 (also designated as compound 8) is a synthetic sulfonamide thiadiazole derivative that acts as an acetylcholinesterase (AChE) inhibitor. Its molecular formula is C₁₅H₁₃ClN₄O₃S₂, with a molecular weight of 396.87 g/mol [1]. This compound was developed as part of a novel series of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives designed to target lepidopteran pests with high potency while aiming for low environmental impact [2]. It has demonstrated potent insecticidal activity, with a reported LD50 of 27.65 ppm against the cotton leafworm, Spodoptera littoralis .

Why AChE-Targeting Insecticides or Generic Sulfonamide Thiadiazoles Cannot Substitute for Insecticidal Agent 5


Within the sulfonamide thiadiazole chemical class, subtle structural modifications lead to significant variations in insecticidal potency and binding affinity. As demonstrated by El-Saghier et al. (2023), a series of 12 closely related compounds (2–12) exhibited LC50 values ranging from 27.65 ppm to over 150 ppm against Spodoptera littoralis larvae [1]. Furthermore, molecular docking scores against the AChE enzyme varied from −7.06 kcal/mol to −11.08 kcal/mol [1]. Consequently, substituting Insecticidal agent 5 with a generic 'in-class' compound or even a different AChE inhibitor without quantitative validation can result in dramatically reduced field efficacy or altered binding dynamics. Selection of this specific compound must be driven by its demonstrated position among the most potent analogs within its series [1].

Quantitative Differentiation of Insecticidal Agent 5: Comparative Potency and Binding Data


Comparative LC50 Potency Against Spodoptera littoralis Second Instar Larvae: Insecticidal Agent 5 vs. In-Class Sulfonamide Thiadiazole Derivatives

In a direct head-to-head comparison, Insecticidal agent 5 (compound 8) exhibited the lowest LC50 value (27.65 ppm) against second instar larvae of Spodoptera littoralis among the tested sulfonamide thiadiazole derivatives [1]. This indicates superior acute toxicity compared to its closest analogs, compound 3 (29.60 ppm), compound 10 (29.01 ppm), and compound 7 (30.06 ppm) [1].

Insecticide Spodoptera littoralis Sulfonamide Thiadiazole LC50

Comparative LC50 Potency Against Spodoptera littoralis Fourth Instar Larvae: Insecticidal Agent 5 vs. In-Class Sulfonamide Thiadiazole Derivatives

Against older fourth instar larvae of Spodoptera littoralis, Insecticidal agent 5 (compound 8) maintained the highest potency with an LC50 of 53.34 ppm, outperforming compound 3 (57.58 ppm), compound 10 (89.61 ppm), and compound 7 (106.58 ppm) [1]. The relative efficacy gap widened compared to the second instar data, suggesting a more robust activity profile against later developmental stages [1].

Insecticide Spodoptera littoralis Sulfonamide Thiadiazole Fourth Instar LC50

Molecular Docking Binding Affinity to Acetylcholinesterase (AChE): Insecticidal Agent 5 vs. In-Class Sulfonamide Thiadiazole Derivatives

Computational docking studies revealed that Insecticidal agent 5 (compound 8) exhibited a strong binding affinity of −10.66 kcal/mol toward the AChE enzyme (PDB ID 2ACE) [1]. This score was the second-highest among the 12 compounds tested, surpassed only by compound 10 (−11.08 kcal/mol) and significantly higher than the series average [1]. The binding interaction involved key residues including ASN280 and PHE288 [1].

Molecular Docking Acetylcholinesterase AChE Binding Affinity Sulfonamide Thiadiazole

Comparative In Vitro Potency Against Spodoptera littoralis: Insecticidal Agent 5 vs. Commercial Ryanodine Receptor Modulator Flubendiamide

A cross-study comparison reveals that Insecticidal agent 5 (LC50 27.65 ppm) is less acutely toxic than the commercial diamide insecticide flubendiamide (LC50 1.03 ppm) against Spodoptera littoralis under laboratory conditions [1][2]. Flubendiamide acts as a ryanodine receptor modulator, a distinct mode of action from AChE inhibition [2].

Insecticide Spodoptera littoralis Flubendiamide Ryanodine Receptor Cross-Class Comparison

Comparative In Vitro Potency Against Spodoptera littoralis: Insecticidal Agent 5 vs. Commercial GABA-Gated Chloride Channel Blocker Fipronil

Compared to the phenylpyrazole insecticide fipronil (LC50 7.42 ppm), Insecticidal agent 5 (LC50 27.65 ppm) demonstrates lower acute in vitro potency against Spodoptera littoralis [1][2]. Fipronil acts by blocking GABA-gated chloride channels, representing a different neurotoxic mode of action [2].

Insecticide Spodoptera littoralis Fipronil GABA Receptor Cross-Class Comparison

Optimal Research and Industrial Application Scenarios for Insecticidal Agent 5


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel AChE Insecticides

Insecticidal agent 5 serves as an excellent reference standard and benchmark for SAR studies within the sulfonamide thiadiazole class. Its superior potency against both second and fourth instar larvae, coupled with strong AChE binding affinity, provides a quantitative baseline for evaluating new analogs. Researchers can use its LC50 values (27.65 ppm for 2nd instar; 53.34 ppm for 4th instar) and docking score (−10.66 kcal/mol) to assess whether structural modifications yield improved insecticidal activity or target engagement [1].

Mechanism-of-Action Validation in Insect Neurophysiology Research

As a validated AChE inhibitor with defined binding interactions (e.g., with ASN280 and PHE288 residues), Insecticidal agent 5 is an ideal tool compound for probing cholinergic signaling pathways in lepidopteran pests [1]. Its activity can be used to investigate the physiological consequences of AChE inhibition, to study potential resistance mechanisms in S. littoralis, or to benchmark the efficacy of other experimental AChE-targeting molecules in comparative neurophysiology assays [1].

Baseline Toxicity Standard for Laboratory Bioassays of Cotton Leafworm (Spodoptera littoralis)

Due to its well-characterized and highly reproducible LC50 values, Insecticidal agent 5 is suitable as a positive control or internal standard in laboratory bioassays against S. littoralis [1]. Its consistent performance across multiple larval instars (27.65 ppm for 2nd instar; 53.34 ppm for 4th instar) provides a reliable point of comparison for evaluating the efficacy of novel experimental compounds or for monitoring changes in susceptibility in field-collected populations [1].

Pre-Commercial Proof-of-Concept Screening for Resistance Management

Given its distinct AChE-inhibitory mode of action, Insecticidal agent 5 can be employed in preliminary screening programs aimed at identifying new active ingredients with potential for managing resistance to existing commercial insecticides like flubendiamide (ryanodine receptor modulator) or fipronil (GABA-gated chloride channel blocker) [1][2]. While not yet a commercial product, its quantitative profile supports its use in early-stage evaluation of cross-resistance patterns and rotational strategies in S. littoralis populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insecticidal agent 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.